
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione, also known as FIPI, is a small molecule inhibitor that has been studied for its potential therapeutic applications. This compound has been shown to inhibit the activity of phospholipase D (PLD), an enzyme that plays a key role in various cellular processes. In
Mechanism of Action
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione inhibits the activity of PLD by binding to the enzyme and preventing it from interacting with its substrate. This leads to a decrease in the production of phosphatidic acid, a lipid that plays a key role in various cellular processes. The inhibition of PLD activity by 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of downstream effects, including decreased cell proliferation and increased cell death.
Biochemical and Physiological Effects
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. In addition to its role in cancer therapy, 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been studied for its potential use in other areas, such as inflammation and neurodegenerative diseases. 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the release of inflammatory mediators, such as cytokines and chemokines, making it a potential candidate for the treatment of inflammatory diseases. Additionally, 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to protect against neuronal cell death in models of neurodegenerative diseases, such as Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is its specificity for PLD, making it a useful tool for studying the role of PLD in various cellular processes. Additionally, 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione is its potential for off-target effects. This can be mitigated by using appropriate controls and ensuring that the observed effects are specific to PLD inhibition.
Future Directions
There are a number of future directions for research involving 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. One area of interest is the development of new cancer therapies that target PLD. Additionally, 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has potential applications in other areas, such as inflammation and neurodegenerative diseases. Further studies are needed to fully understand the potential of 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione in these areas. Additionally, the development of new PLD inhibitors with improved specificity and efficacy is an area of active research.
Synthesis Methods
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione can be synthesized using a multistep process involving various chemical reactions. The first step involves the preparation of 6-methyl-2-pyridinecarboxylic acid, which is then converted into 6-methyl-2-pyridinecarboxylic acid chloride. This intermediate compound is then reacted with 5-fluoroisoindoline-1,3-dione to yield 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione. The synthesis of 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been optimized to improve the yield and purity of the compound, making it suitable for use in research studies.
Scientific Research Applications
5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential therapeutic applications. One of the key areas of research has been in the field of cancer treatment. PLD has been shown to play a role in cancer cell growth and survival, making it a potential target for cancer therapy. 5-fluoro-2-(6-methyl-2-pyridinyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of PLD, leading to decreased cancer cell proliferation and increased cell death. This makes it a promising candidate for the development of new cancer therapies.
properties
IUPAC Name |
5-fluoro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c1-8-3-2-4-12(16-8)17-13(18)10-6-5-9(15)7-11(10)14(17)19/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACMXOPXAQUWFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(6-methylpyridin-2-yl)isoindole-1,3-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-isobutoxy-3-methoxyphenyl)carbonothioyl]morpholine](/img/structure/B5060071.png)
![ethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5060088.png)
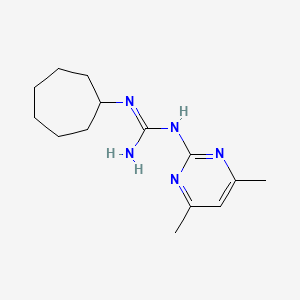
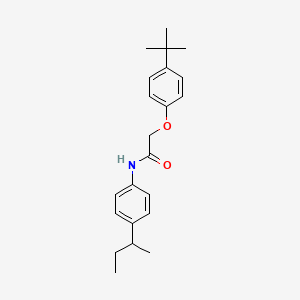
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-(methylthio)aniline](/img/structure/B5060109.png)
![7,7-dimethyl-4b,7,8,9-tetrahydro-6H-dibenzo[2,3:5,6][1,4]diazepino[7,1-a]isoindole-5,15-dione](/img/structure/B5060122.png)
![methyl 4-(4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzylidene)-1-isobutyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5060131.png)
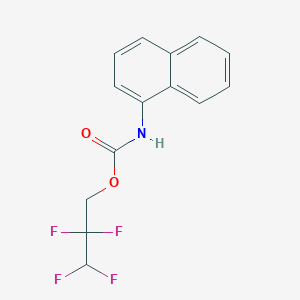

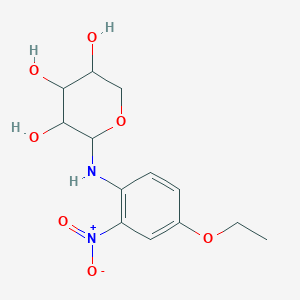
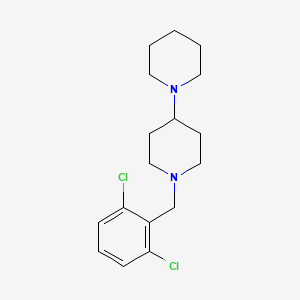
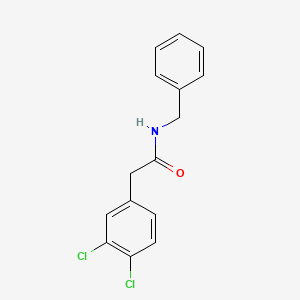
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-1H-benzimidazole](/img/structure/B5060190.png)
![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B5060197.png)